9-Fluorenylmethyl N-hydroxycarbamate

Catalog No.
S759190
CAS No.
190656-01-0
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenylmethyl N-hydroxycarbamate

CAS Number

190656-01-0

Product Name

9-Fluorenylmethyl N-hydroxycarbamate

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxycarbamate

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17)

InChI Key

HHNJBGORPSTJDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO

Solid-Phase Peptide Synthesis (SPPS)

9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-OH) is a key building block employed in the field of organic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for efficiently synthesizing peptides, which are chains of amino acids. These chains play crucial roles in various biological processes and can serve as building blocks for proteins, enzymes, and other important molecules [].

Fmoc Protecting Group

In SPPS, Fmoc-OH functions as a protecting group for the N-terminus (the end of the peptide chain) of the growing peptide []. A protecting group shields the reactive amine group of the N-terminus, allowing the selective targeting and manipulation of other functional groups within the amino acid chain during peptide assembly. This controlled manipulation is essential for constructing the desired peptide sequence with high fidelity [].

Fmoc Deprotection and Chain Elongation

After each amino acid incorporation step in SPPS, Fmoc is removed from the N-terminus through a specific deprotection process. This deprotection reveals the free amine group, enabling the subsequent coupling of the next amino acid building block to the chain. This cycle of deprotection and coupling is repeated sequentially until the entire peptide sequence is constructed [].

Advantages of Fmoc-OH

Fmoc-OH offers several advantages in SPPS compared to other protecting groups:

  • Mild deprotection conditions: Fmoc can be cleaved under mild acidic conditions, minimizing the risk of side reactions and racemization (undesired change in the chirality of the amino acid) [].
  • Orthogonality to other protecting groups: Fmoc can be used in combination with other orthogonal protecting groups, allowing for selective modification of different functional groups within the peptide chain [].
  • High coupling efficiency: Fmoc-OH exhibits high coupling efficiency, ensuring efficient incorporation of amino acids into the growing peptide chain [].

9-Fluorenylmethyl N-hydroxycarbamate, also known as Fmoc-hydroxylamine, is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol. It is classified as a carbamate derivative and features a fluorenylmethyl group attached to a hydroxylamine moiety. This compound is notable for its role in organic synthesis, particularly in the field of peptide chemistry, where it serves as a protecting group for amino acids and as a building block for various

Fmoc-OH functions as a protecting group in peptide synthesis. It reversibly masks the hydroxyl group on an amino acid, preventing unwanted side reactions during chain assembly. The Fmoc group can be selectively removed later to unveil the free hydroxyl group, allowing for further reactions or peptide chain termination [].

  • Skin and Eye Irritation: Fmoc-OH may cause skin and eye irritation upon contact. It's recommended to wear gloves and safety glasses when handling the compound.
  • Respiratory Irritation: Inhalation of Fmoc-OH dust may irritate the respiratory tract. Use a fume hood for ventilation during handling.
, primarily involving the formation of amides and the introduction of hydroxylamine functionalities. It can be utilized in solid-phase peptide synthesis to protect amino groups, allowing for selective reactions without interference from other functional groups. The compound can also undergo hydrolysis under acidic or basic conditions, leading to the release of hydroxylamine and fluorenylmethanol .

The synthesis of 9-fluorenylmethyl N-hydroxycarbamate typically involves the reaction of fluorenylmethyl chloroformate with hydroxylamine hydrochloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the carbamate linkage while maintaining the integrity of the fluorenyl group. Alternative methods may include the use of other activating agents or coupling reagents to facilitate the reaction between hydroxylamine and various carboxylic acid derivatives .

9-Fluorenylmethyl N-hydroxycarbamate is widely used in organic synthesis, particularly in peptide synthesis as a protecting group for amino acids. Its applications extend to:

  • Solid-phase peptide synthesis: Serving as a key reactant in preparing N-Fmoc-aminooxy-2-chlorotrityl polystyrene, which is utilized as a solid-phase resin .
  • Chemical research: Acting as an intermediate for synthesizing other biologically active compounds.
  • Analytical chemistry: Used in various assays and analytical techniques due to its reactive properties .

Research into interaction studies involving 9-fluorenylmethyl N-hydroxycarbamate has focused on its reactivity with other chemical species rather than direct biological interactions. Its ability to form stable linkages with amino acids makes it valuable in studying peptide interactions and stability under different conditions. Additionally, studies may explore its role in facilitating or inhibiting specific enzymatic reactions due to its structural characteristics .

Several compounds share structural similarities with 9-fluorenylmethyl N-hydroxycarbamate, including:

  • Benzyl carbamate: A simpler carbamate that lacks the fluorenyl group but shares similar reactivity patterns.
  • Fmoc-tyrosine: An amino acid derivative that incorporates the fluorenylmethoxycarbonyl protecting group.
  • N-hydroxyurea: A compound containing a hydroxylamine functionality but differing significantly in structure and applications.

Comparison Table

CompoundStructure TypeUnique Features
9-Fluorenylmethyl N-hydroxycarbamateCarbamate derivativeProtecting group for amino acids
Benzyl carbamateSimple carbamateLacks aromatic stabilization from fluorenyl group
Fmoc-tyrosineAmino acid derivativeSpecific to tyrosine; used in peptide synthesis
N-hydroxyureaHydroxamic acidDifferent applications; used in medicinal chemistry

The uniqueness of 9-fluorenylmethyl N-hydroxycarbamate lies in its dual functionality as both a protecting group and an intermediate for further synthetic transformations, making it particularly valuable in peptide chemistry .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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